molecular formula C19H20N4O B263186 4-(dimethylamino)-N-[4-(1H-imidazol-1-ylmethyl)phenyl]benzamide

4-(dimethylamino)-N-[4-(1H-imidazol-1-ylmethyl)phenyl]benzamide

Número de catálogo B263186
Peso molecular: 320.4 g/mol
Clave InChI: KBAYWUSIMMWZDD-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-(Dimethylamino)-N-[4-(1H-imidazol-1-ylmethyl)phenyl]benzamide, also known as Ro 20-1724, is a selective inhibitor of cyclic nucleotide phosphodiesterase (PDE4). It was first synthesized in the early 1980s and has since been extensively studied for its potential therapeutic applications. In

Aplicaciones Científicas De Investigación

4-(dimethylamino)-N-[4-(1H-imidazol-1-ylmethyl)phenyl]benzamide 20-1724 has been studied extensively for its potential therapeutic applications in various fields. In neuroscience, it has been shown to improve memory and cognitive function in animal models of Alzheimer's disease and traumatic brain injury. In respiratory diseases, this compound 20-1724 has been investigated as a potential treatment for asthma and chronic obstructive pulmonary disease (COPD). It has also been studied as a potential treatment for inflammatory bowel disease and rheumatoid arthritis.

Mecanismo De Acción

4-(dimethylamino)-N-[4-(1H-imidazol-1-ylmethyl)phenyl]benzamide 20-1724 is a selective inhibitor of PDE4, an enzyme that breaks down cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting PDE4, this compound 20-1724 increases the levels of cAMP and cGMP, which in turn activate protein kinase A (PKA) and protein kinase G (PKG), respectively. These protein kinases then modulate various cellular processes, such as inflammation, cell proliferation, and neurotransmitter release.
Biochemical and Physiological Effects:
This compound 20-1724 has been shown to have various biochemical and physiological effects in different tissues and organs. In the brain, it improves memory and cognitive function by enhancing synaptic plasticity and neurotransmitter release. In the lungs, it relaxes smooth muscle and reduces inflammation, leading to improved airway function. In the gut, it reduces inflammation and promotes tissue repair, potentially providing a therapeutic option for inflammatory bowel disease.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

4-(dimethylamino)-N-[4-(1H-imidazol-1-ylmethyl)phenyl]benzamide 20-1724 has several advantages and limitations for lab experiments. One advantage is that it is a selective inhibitor of PDE4, which allows researchers to specifically study the effects of cAMP and cGMP signaling pathways. Another advantage is that it has been extensively studied and has a well-established synthesis method. However, one limitation is that it may have off-target effects on other PDE isoforms or cellular processes, which can complicate the interpretation of experimental results.

Direcciones Futuras

There are several future directions for research on 4-(dimethylamino)-N-[4-(1H-imidazol-1-ylmethyl)phenyl]benzamide 20-1724. One direction is to investigate its potential therapeutic applications in other diseases, such as cancer and neurodegenerative disorders. Another direction is to explore its potential synergistic effects with other drugs or therapies. Additionally, further studies are needed to elucidate the molecular mechanisms underlying its effects and to identify potential biomarkers for patient selection and monitoring.

Métodos De Síntesis

4-(dimethylamino)-N-[4-(1H-imidazol-1-ylmethyl)phenyl]benzamide 20-1724 can be synthesized by a multistep process starting with 4-(1H-imidazol-1-ylmethyl)aniline. The intermediate product is then reacted with dimethylformamide dimethyl acetal to form this compound. This synthesis method has been well-established and has been used in many studies of this compound 20-1724.

Propiedades

Fórmula molecular

C19H20N4O

Peso molecular

320.4 g/mol

Nombre IUPAC

4-(dimethylamino)-N-[4-(imidazol-1-ylmethyl)phenyl]benzamide

InChI

InChI=1S/C19H20N4O/c1-22(2)18-9-5-16(6-10-18)19(24)21-17-7-3-15(4-8-17)13-23-12-11-20-14-23/h3-12,14H,13H2,1-2H3,(H,21,24)

Clave InChI

KBAYWUSIMMWZDD-UHFFFAOYSA-N

SMILES

CN(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)CN3C=CN=C3

SMILES canónico

CN(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)CN3C=CN=C3

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.